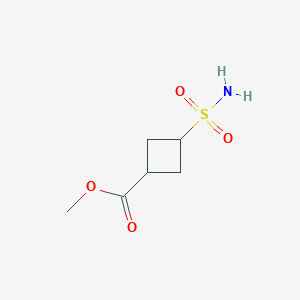

Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate is a cyclobutane-based small molecule featuring a sulfamoyl (-SO₂NH₂) substituent at the 3-position and a methyl ester group at the 1-position. The (1r,3r) stereochemistry indicates a trans configuration of these substituents on the cyclobutane ring. Structural analogs and related compounds offer insights into its likely properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a sulfamoyl chloride in the presence of a base, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The carboxylate group can be reduced to an alcohol under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions at the sulfamoyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the sulfamoyl group.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylate group can also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane Derivatives

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate

- Structure : Features a hydroxyl (-OH) group at the 3-position and a methyl ester at the 1-position on a cyclobutane ring. Stereochemistry is (1s,3r), analogous to the target compound .

- Synthesis: Optimized routes achieve high yields via multi-step processes involving cyclization and stereoselective functionalization.

- This reduces its utility in sulfonamide-driven therapeutic applications.

Cyclopropane Derivatives

Rel-methyl (1S,3R)-3-((Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate

- Structure : Cyclopropane ring with a trifluoropropenyl substituent and methyl ester. The smaller ring size increases strain, enhancing reactivity compared to cyclobutane analogs .

- Safety Data : Requires stringent handling (e.g., P210: avoid ignition sources) due to halogenated and fluorinated groups, which may correlate with higher toxicity .

- Key Differences : The trifluoropropenyl group introduces steric and electronic effects absent in the sulfamoyl-substituted cyclobutane. Cyclopropane’s higher ring strain may limit stability in biological environments.

(1R,3S)-Methyl 3-[(S)-2-(hydroxydiphenylmethyl)pyrrolidin-1-ylmethyl]-2,2-dimethylcyclopropanecarboxylate

- Structure : Combines a cyclopropane core with a pyrrolidine-pendant group. The stereochemistry at multiple centers influences its conformational flexibility .

- However, the bulky diphenylhydroxymethyl group may reduce solubility .

Larger Ring Systems

(1R,3R,3aS,8aR)-4-Oxo-3-phenyl-1-[(1R)-1-phenylethyl]decahydrocyclohepta[b]pyrrol-1-ium Bromide

- Structure : A seven-membered cycloheptane ring fused to a pyrrolidine system. The trans-fused rings adopt pseudo-chair and envelope conformations .

- Key Differences : Larger rings reduce strain but increase conformational complexity. The cationic center and bromide counterion enable ionic interactions, unlike the neutral sulfamoyl group in the target compound.

Structural and Functional Analysis

Table 1: Key Properties of Analogous Compounds

| Compound | Ring Size | Substituents | Stereochemistry | Key Features |

|---|---|---|---|---|

| Target Compound | 4 | Sulfamoyl, methyl ester | (1r,3r) | Sulfonamide pharmacophore |

| Ethyl (1s,3r)-3-hydroxy-...cyclobutane | 4 | Hydroxyl, methyl ester | (1s,3r) | High synthetic feasibility |

| Rel-methyl (1S,3R)-3-((Z)-2-chloro-... | 3 | Trifluoropropenyl, methyl ester | (1S,3R) | High reactivity, halogenated hazards |

| Cyclohepta[b]pyrrol-1-ium Bromide | 7 | Phenyl, quaternary ammonium | (1R,3R,3aS,8aR) | Ionic interactions, chiral synthesis |

Pharmacological Potential

- Cyclopropane derivatives with halogenated groups () may exhibit higher toxicity, whereas hydroxylated analogs () lack targeted bioactivity.

Biological Activity

Rel-methyl (1R,3R)-3-sulfamoylcyclobutane-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Molecular Formula: C6H10N2O4S

Molecular Weight: 194.22 g/mol

CAS Number: 1932811-28-3

This compound belongs to the class of sulfamoyl derivatives, which are known for their diverse biological activities, including antibacterial and anti-inflammatory effects.

Pharmacological Effects

-

Antimicrobial Activity

- Studies have indicated that sulfamoyl compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

-

Anti-inflammatory Properties

- The compound has been evaluated for its anti-inflammatory effects in vitro. It demonstrated a reduction in pro-inflammatory cytokines when tested on human cell lines.

-

Anticancer Potential

- Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated that it could induce apoptosis in cancer cell lines, although further research is needed to confirm these findings.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of any new compound. The following table summarizes key findings from toxicity studies related to this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of similar sulfamoyl compounds, providing insights into potential mechanisms of action:

- A study on a related compound demonstrated inhibition of bacterial growth through disruption of folate synthesis pathways.

- Another research effort highlighted the role of sulfamoyl derivatives in modulating immune responses, suggesting potential use in autoimmune conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Rel-methyl (1r,3r)-3-sulfamoylcyclobutane-1-carboxylate and its structural analogs?

- Methodological Answer : Synthesis typically involves multi-step processes, including cyclobutane ring formation, esterification, and sulfamoylation. For analogs like methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate, esterification of carboxylic acids with methanol under acid catalysis (e.g., H₂SO₄) is common, followed by functional group modifications (e.g., trifluoromethylation) . Purification often employs column chromatography or recrystallization. Key reagents include thionyl chloride (for activating carboxylic acids) and sulfamoyl chloride for introducing the sulfamoyl group .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For intermediates, nuclear Overhauser effect (NOE) NMR experiments and chiral derivatization (e.g., Mosher’s analysis) are used to assign relative configurations. Circular dichroism (CD) spectroscopy may corroborate enantiomeric purity .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., cyclobutane ring protons resonate at δ 2.5–4.0 ppm) .

- IR Spectroscopy : Identifies ester carbonyl (~1740 cm⁻¹) and sulfonamide N–H stretches (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., loss of methyl ester groups) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Store at 2–8°C in airtight containers. Use personal protective equipment (PPE) and fume hoods due to potential irritancy (similar to methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate). Consult SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can enantiomers of cyclobutane carboxylate derivatives be resolved, and how does stereochemistry impact biological activity?

- Methodological Answer :

- Resolution Methods : Chiral HPLC with cellulose-based columns or enzymatic kinetic resolution using lipases .

- Biological Impact : Stereochemistry influences binding to targets (e.g., (1R,3R) configurations in cyclopropane derivatives show enhanced bioactivity in pesticide analogs) .

Q. What computational approaches predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for sulfamoylation or ester hydrolysis.

- Molecular Dynamics (MD) : Simulates solvation effects and thermal stability (e.g., cyclobutane ring strain analysis) .

Q. How can reaction yields and purity be optimized during large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfamoyl chloride reactivity .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve esterification efficiency .

- Process Monitoring : In-line FTIR or HPLC tracks intermediate formation and byproducts .

Properties

Molecular Formula |

C6H11NO4S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

methyl 3-sulfamoylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C6H11NO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3,(H2,7,9,10) |

InChI Key |

YWVLKNKSLIBABN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(C1)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.